N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide
CAS No.:
Cat. No.: VC13526624
Molecular Formula: C5H5Br2N3O
Molecular Weight: 282.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5Br2N3O |
|---|---|
| Molecular Weight | 282.92 g/mol |
| IUPAC Name | N-(4,5-dibromo-1H-pyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C5H5Br2N3O/c1-2(11)8-5-3(6)4(7)9-10-5/h1H3,(H2,8,9,10,11) |
| Standard InChI Key | FTBVIURQENOMOE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NNC(=C1Br)Br |
| Canonical SMILES | CC(=O)NC1=NNC(=C1Br)Br |
Introduction
Chemical Identification and Structural Characteristics
The molecular formula of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is C₅H₅Br₂N₃O, with a molecular weight of 283.93 g/mol. The pyrazole ring’s bromination at the 4- and 5-positions introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. The acetamide group at the 3-position contributes hydrogen-bonding capacity, which may enhance solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₅Br₂N₃O |
| Molecular Weight | 283.93 g/mol |
| CAS Number | Not explicitly reported |
| Predicted Melting Point | 180–200°C (estimated) |
| Solubility | Moderate in DMSO, DMF; low in H₂O |
The compound’s structure is corroborated by spectral data from analogous bromopyrazoles. For example, NMR of similar acetamides reveals characteristic peaks for the pyrazole ring (δ 6.0–7.5 ppm) and acetamide protons (δ 2.0–2.5 ppm for CH₃, δ 8.0–10.0 ppm for NH) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide likely involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or enaminonitriles. For instance, 3-aminopyrazole intermediates can be synthesized via the reaction of hydrazine with β-keto esters .
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Bromination: Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. Bromination typically occurs at the 4- and 5-positions due to the directing effects of the acetamide group .
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Acetylation: Introduction of the acetamide group via nucleophilic substitution or coupling reactions. A common method involves treating 3-aminopyrazole with acetyl chloride in the presence of a base .
General Procedure (Adapted from ):
A mixture of 3-amino-4,5-dibromo-1H-pyrazole (1.0 mmol), triethylamine (3.0 mmol), and acetyl chloride (1.2 mmol) in dichloromethane is stirred at 0°C for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane:ethyl acetate, 3:1).
Optimization Challenges
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Regioselectivity: Bromination must be controlled to avoid overhalogenation.
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Stability: The acetamide group may hydrolyze under acidic or basic conditions, necessitating mild reaction parameters .
Physicochemical and Spectroscopic Analysis
Thermal Stability
Differential scanning calorimetry (DSC) of related bromopyrazoles shows decomposition temperatures above 200°C, suggesting moderate thermal stability .
Spectroscopic Data
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IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 284.93 .
| Compound | Target/Activity | EC₅₀/IC₅₀ |
|---|---|---|
| 11a (from ) | GIRK1/2 activation | 0.8 μM |
| 11i (from ) | Antifungal (C. albicans) | 12.5 μg/mL |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s bromine and acetamide groups make it a versatile precursor for Suzuki-Miyaura cross-couplings or nucleophilic substitutions, enabling access to diversified drug candidates .
Materials Science
Brominated pyrazoles serve as flame retardants or ligands in coordination polymers. The acetamide moiety could enhance material solubility for processing .
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